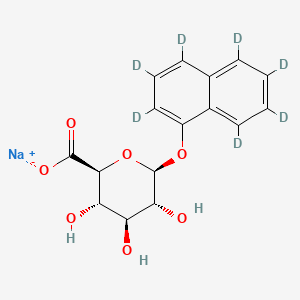
1-Naphthol-D7 Beta-D-Glucuronide Sodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
1-Naphthol is prepared by two main synthetic routes :
- Nitration and Hydrogenation:
- Naphthalene is nitrated to give 1-nitronaphthalene.
- 1-nitronaphthalene is then hydrogenated to form 1-naphthylamine.
- Finally, 1-naphthylamine undergoes hydrolysis to yield 1-naphthol.
- The reactions can be summarized as follows: [ \text{C}_{10}\text{H}_8 + \text{HNO}3 \rightarrow \text{C}{10}\text{H}_7\text{NO}_2 + \text{H}2\text{O} ] [ \text{C}{10}\text{H}_7\text{NO}_2 + 3\text{H}2 \rightarrow \text{C}{10}\text{H}_7\text{NH}_2 + 2\text{H}2\text{O} ] [ \text{C}{10}\text{H}_7\text{NH}_2 + \text{H}2\text{O} \rightarrow \text{C}{10}\text{H}_7\text{OH} + \text{NH}_3 ]
- Hydrogenation and Oxidation:
- Naphthalene is hydrogenated to tetralin.
- Tetralin is then oxidized to 1-tetralone.
- 1-tetralone undergoes dehydrogenation to form 1-naphthol.
Chemical Reactions Analysis
1-Naphthol undergoes various types of chemical reactions :
- Oxidation:
- 1-Naphthol can be oxidized to form 1,4-naphthoquinone.
- This reaction is often catalyzed by oxidizing agents such as potassium permanganate.
- Reduction:
- Partial reduction of 1-naphthol yields tetrahydro derivatives, while full hydrogenation is catalyzed by rhodium.
- Substitution:
- The 4-position of 1-naphthol is susceptible to electrophilic attack, making it useful in the preparation of diazo dyes.
- Reduction of diazo derivatives gives 4-amino-1-naphthol.
- Tautomerism:
- 1-Naphthol exhibits tautomerism, producing a small amount of the keto tautomer.
- This tautomerism is exploited in the Bucherer reaction, where 1-naphthol undergoes ammonolysis to give 1-aminonaphthalene.
Scientific Research Applications
1-Naphthol has a wide range of applications in scientific research :
- Chemistry:
- Used as a precursor in the manufacturing of various azo dyes.
- Employed in analytical chemistry as Molisch’s reagent for detecting carbohydrates.
- Biology:
- Acts as a biomarker in various biological studies.
- Plays a role in the Sakaguchi test for detecting arginine in proteins.
- Medicine:
- Used in the synthesis of pharmaceuticals such as nadolol, an antihypertensive drug.
- Involved in the production of the antidepressant sertraline and the anti-protozoan therapeutic atovaquone.
- Industry:
- Utilized in the production of insecticides like carbaryl.
- Serves as a component in multifunctional material systems due to its stability and reactivity.
Mechanism of Action
1-Naphthol functions as a genotoxin and a human xenobiotic metabolite . It plays a crucial role in various metabolic pathways, including the metabolism of xenobiotics by cytochrome P450 enzymes . The hydroxyl group at position 1 allows it to participate in various biochemical reactions, influencing its biological activity.
Comparison with Similar Compounds
1-Naphthol is often compared with its isomer, 2-naphthol :
- 2-Naphthol:
- Differs by the location of the hydroxyl group on the naphthalene ring.
- More reactive than 1-naphthol.
- Widely used as an intermediate for the production of dyes and other compounds.
- Phenol:
- Naphthols are naphthalene homologues of phenol.
- Both exhibit phenolic properties but naphthols are more reactive.
1-Naphthol’s unique position of the hydroxyl group makes it particularly useful in specific chemical reactions and applications, distinguishing it from its isomer and other similar compounds.
Properties
Molecular Formula |
C16H15NaO7 |
|---|---|
Molecular Weight |
349.32 g/mol |
IUPAC Name |
sodium;(2S,3S,4S,5R,6S)-6-(2,3,4,5,6,7,8-heptadeuterionaphthalen-1-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C16H16O7.Na/c17-11-12(18)14(15(20)21)23-16(13(11)19)22-10-7-3-5-8-4-1-2-6-9(8)10;/h1-7,11-14,16-19H,(H,20,21);/q;+1/p-1/t11-,12-,13+,14-,16+;/m0./s1/i1D,2D,3D,4D,5D,6D,7D; |
InChI Key |
NYYIXWAJCYTTOL-HSDKOQQFSA-M |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O)[2H])[2H])[2H])[2H])[2H].[Na+] |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OC3C(C(C(C(O3)C(=O)[O-])O)O)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S,2aS,3S,4R,4aR,5R,5aR,8R,8aS,8bR,8cS)-Octahydro-2a,5,8-trimethyl-3-(1-methylethyl)-2,5-methano-2H-s-indaceno[8,1-bc]furan-2,3,4,5a,8c(2aH,6H)-pentol; 20-Deoxyitol B](/img/structure/B12428890.png)
![8-[(1E)-3,4-Dihydroxy-3-methylbut-1-EN-1-YL]-7-methoxychromen-2-one](/img/structure/B12428895.png)
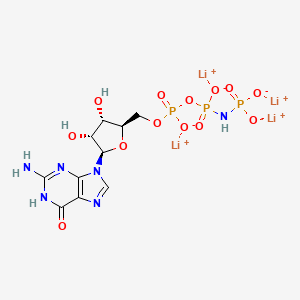
![2,3,5,6-tetradeuterio-4-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]benzonitrile](/img/structure/B12428907.png)
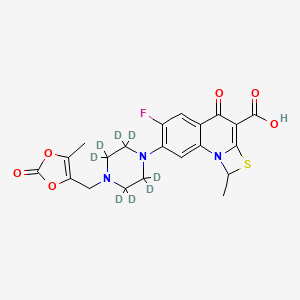
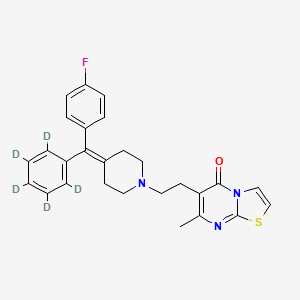
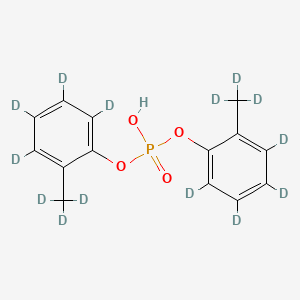
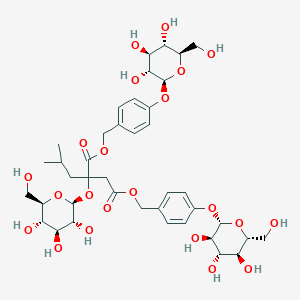
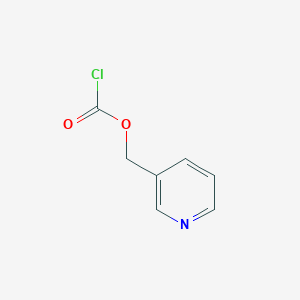
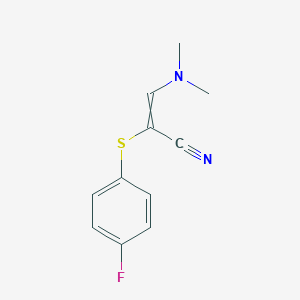
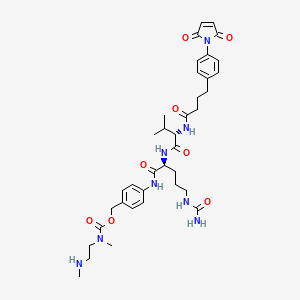

![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B12428942.png)
